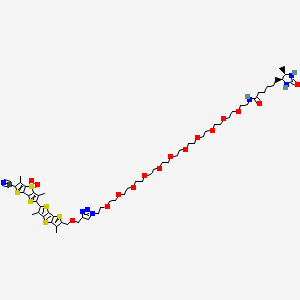
SupraFlipper 31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SupraFlipper 31 is a fluorescent probe used in scientific research to image membrane tension in living systems. It can be released in the membrane of interest (MOI) via chemical stimulation . The compound has a molecular weight of 1338.72 and a chemical formula of C59H83N7O16S6 .
Chemical Reactions Analysis
SupraFlipper 31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can also alter the fluorescence of this compound.
Substitution: The compound can undergo substitution reactions, where certain functional groups are replaced by others
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SupraFlipper 31 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study membrane tension and other mechanochemical properties.
Biology: Helps in imaging membrane tension in living cells, providing insights into cellular processes.
Industry: Used in the development of new materials and technologies that rely on mechanochemical properties .
Mechanism of Action
SupraFlipper 31 exerts its effects by being released in the membrane of interest (MOI) via chemical stimulation. The compound is functionalized with a desthiobiotin ligand, which allows it to selectively accumulate in the organelle expressing streptavidin. The addition of biotin as an external stimulus triggers the release of the probe, which then partitions into the MOI. This process allows for the imaging of membrane tension in living systems .
Comparison with Similar Compounds
SupraFlipper 31 is unique in its ability to image membrane tension in living systems. Similar compounds include other fluorescent probes used for imaging purposes, such as:
HaloFlipper: Another mechanosensitive fluorescent probe that uses HaloTag technology to report local membrane tension changes.
Flipper-TR: A fluorescent probe used for imaging membrane tension but with different chemical properties and applications.
This compound stands out due to its specific functionalization with a desthiobiotin ligand, allowing for precise localization and controlled release in the MOI .
Properties
Molecular Formula |
C59H83N7O16S6 |
|---|---|
Molecular Weight |
1338.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C59H83N7O16S6/c1-39-47(84-53-49(39)85-51-41(3)50(86-54(51)53)52-42(4)58-56(87-52)55-57(88(58,69)70)40(2)46(35-60)83-55)38-82-37-44-36-66(65-64-44)12-14-72-16-18-74-20-22-76-24-26-78-28-30-80-32-34-81-33-31-79-29-27-77-25-23-75-21-19-73-17-15-71-13-11-61-48(67)10-8-6-7-9-45-43(5)62-59(68)63-45/h36,43,45H,6-34,37-38H2,1-5H3,(H,61,67)(H2,62,63,68)/t43-,45+/m1/s1 |
InChI Key |
NPTFDTFGEBHUMN-WRAGFZGTSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COCC3=C(C4=C(S3)C5=C(S4)C(=C(S5)C6=C(C7=C(S6)C8=C(S7(=O)=O)C(=C(S8)C#N)C)C)C)C |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COCC3=C(C4=C(S3)C5=C(S4)C(=C(S5)C6=C(C7=C(S6)C8=C(S7(=O)=O)C(=C(S8)C#N)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


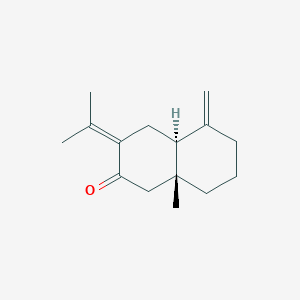
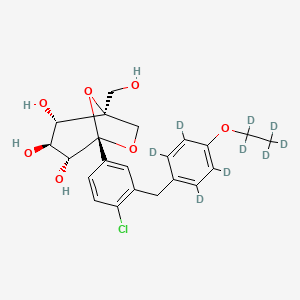
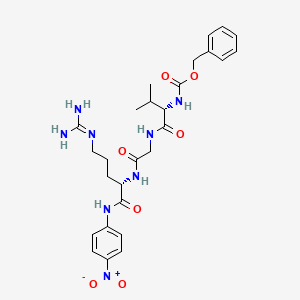
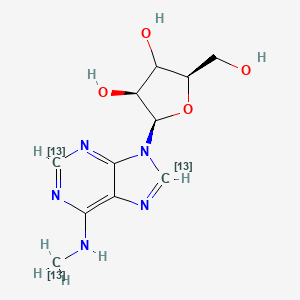
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
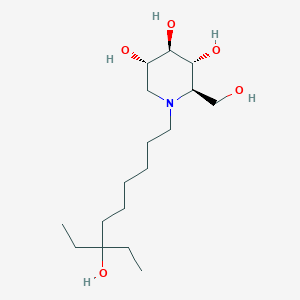
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
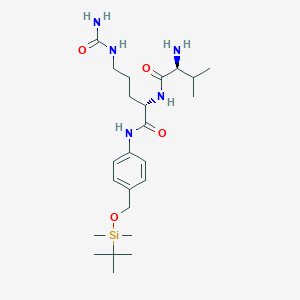
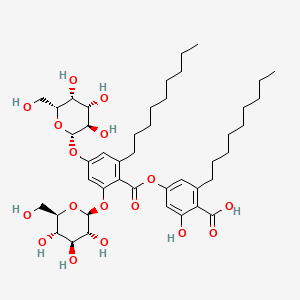


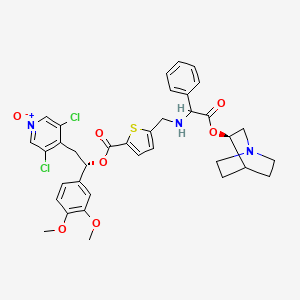
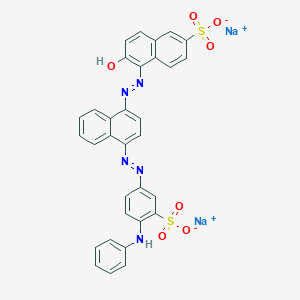
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
